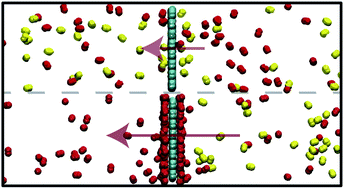Adsorption-based membranes for air separation using transition metal oxides†
Nanoscale Advances Pub Date: 2021-06-25 DOI: 10.1039/D1NA00307K
Abstract
In this work, we use computational modeling to examine the viability of adsorption-based pore-flow membranes for separating gases when a purely size-based separation strategy is ineffective. Using molecular dynamics simulations of O2 and N2, we model permeation through a nanoporous graphene membrane. Permeation is assumed to follow a five-step adsorption-based pathway, with desorption being the rate-limiting step. Using this model, we observe increased selectivity between O2 and N2, resulting from increased adsorption energy differences. We explore the limits of this strategy, providing an initial set of constraints that need to be satisfied to allow for selectivity. Finally, we provide a preliminary exploration of some transition metal oxides that appear to satisfy those conditions. Using density functional theory calculations, we confirm that these oxides possess adsorption energies needed to operate as adsorption-based pore-flow membranes. These adsorption energies provide a suitable motivation to examine adsorption-based pore-flow membranes as a viable option for air separation.


Recommended Literature
- [1] Inside back cover
- [2] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [3] Pd(OAc)2-catalysed regioselective alkoxylation of aryl (β-carbolin-1-yl)methanones via β-carboline directed ortho-C(sp2)–H activation of an aryl ring†‡
- [4] Synthesis of AB block and A2B2 and A3B3 miktoarm star-shaped copolymers using ω-end-functionalized poly(methyl methacrylate) with a hydroxyl group prepared by organocatalyzed group transfer polymerization†
- [5] Copper-promoted oxidative-fluorination of arylphosphine under mild conditions†
- [6] Phase behavior of side-chain liquid-crystalline polymers containing biphenyl mesogens with different spacer lengths synthesized via miniemulsion polymerization†
- [7] A method for the direct injection and analysis of small volume human blood spots and plasma extracts containing high concentrations of organic solvents using revered-phase 2D UPLC/MS
- [8] First series of mixed (PIII, SeIV)-heteroatomoriented rare-earth-embedded polyoxotungstates containing distinct building blocks†
- [9] Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites
- [10] Carbolithiation of meso-aryl-substituted 5,15-diazaporphyrin selectively provides 3-alkylated diazachlorins†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 169555-93-5
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 126840-22-0









